
1-(3-ethyl-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethyl-1H-pyrrol-2-yl)ethanone is a chemical compound belonging to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom. This compound is characterized by the presence of an ethyl group at the 3-position of the pyrrole ring and a ketone functional group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-ethyl-1H-pyrrol-2-yl)ethanone can be synthesized through various synthetic routes. One common method involves the acylation of 3-ethylpyrrole with acetyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar acylation reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-ethyl-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of 1-(3-ethyl-1H-pyrrol-2-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid
Reduction: 1-(3-ethyl-1H-pyrrol-2-yl)ethanol
Substitution: Various substituted pyrroles depending on the electrophile used
Scientific Research Applications
1-(3-ethyl-1H-pyrrol-2-yl)ethanone has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-ethyl-1H-pyrrol-2-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
1-(3-ethyl-1H-pyrrol-2-yl)ethanone is similar to other pyrrole derivatives, such as 2-acetylpyrrole and 1-(1H-pyrrol-2-yl)ethanone. the presence of the ethyl group at the 3-position makes it unique in terms of its chemical properties and potential applications. Other similar compounds include:
2-Acetylpyrrole
1-(1H-pyrrol-2-yl)ethanone
3-ethylpyrrole
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(3-ethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-9-8(7)6(2)10/h4-5,9H,3H2,1-2H3 |
InChI Key |
RFPLKKYZQFEKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
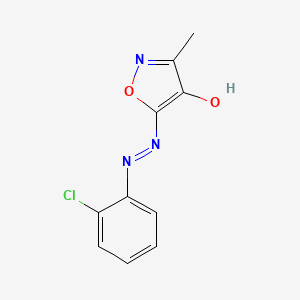
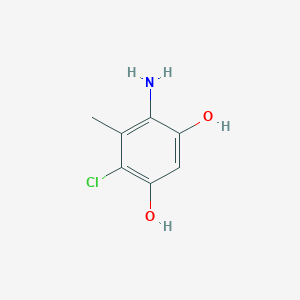
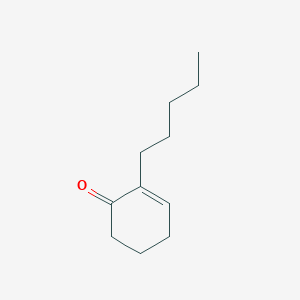
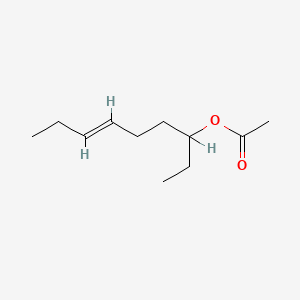
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
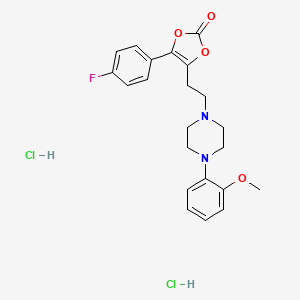

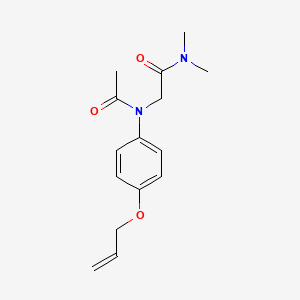

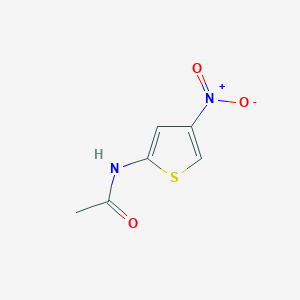
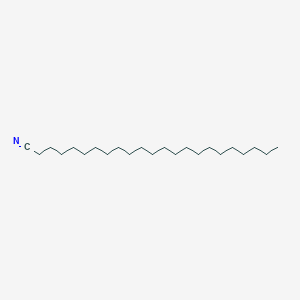

![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
